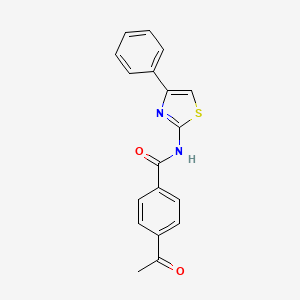

4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including “this compound”, is characterized by a planar thiazole ring . The ring’s aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Scientific Research Applications

Anticancer Activity

4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide and its derivatives have been extensively studied for their anticancer properties. For instance, a series of substituted benzamides demonstrated significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Similarly, certain derivatives were found to exhibit noteworthy antitumor activity in vitro against numerous human tumor cell lines (Yurttaş et al., 2015).

Antimicrobial Properties

These compounds have also shown potential in antimicrobial applications. A study highlighted the synthesis of thiazole derivatives with significant antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017). Another research focused on the synthesis of benzothiazole-3-carboxamides and acetamides, revealing their potent antimicrobial properties (Incerti et al., 2017).

Antifungal Effects

Some derivatives of this compound have been synthesized and tested for antifungal activity, showing varying degrees of efficacy (Saeed et al., 2008). Another study reported the synthesis of new benzamides with potential as antifungal agents (Narayana et al., 2004).

Binding to Adenosine Receptors

Additionally, some benzamide and furamide analogues linked to thiazole have been found crucial for high adenosine receptor affinity, indicating potential for further exploration in receptor-targeted therapies (Inamdar et al., 2013).

Antiallergy Agents

Research has also been conducted on derivatives of this compound as antiallergy agents. A study found that certain thiazolyl oxamic acid derivatives showed potent antiallergy activity in rat models (Hargrave et al., 1983).

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . These compounds are known to interact with a variety of biological targets, influencing various biochemical pathways.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some thiazole derivatives have been found to induce oxidative damage in Candida albicans, a common fungal pathogen .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiazole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide.

Result of Action

Some thiazole derivatives have been found to induce oxidative damage, resulting in considerable dna damage, which plays a critical role in antifungal-induced cellular death .

Action Environment

The chemical properties of thiazole derivatives, such as their solubility in various solvents, may influence their action in different environments .

Properties

IUPAC Name |

4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c1-12(21)13-7-9-15(10-8-13)17(22)20-18-19-16(11-23-18)14-5-3-2-4-6-14/h2-11H,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRHESKIPAPJLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B2532175.png)

![N-cyclopentyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2532181.png)

![2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2532183.png)

![4-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B2532187.png)

![3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2532190.png)

![5-Benzyl-5-azaspiro[3.5]nonan-8-amine](/img/structure/B2532194.png)